molecular formula C₆H₉NO₄ B1147546 (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester CAS No. 80350-55-6

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester

Cat. No.: B1147546
CAS No.: 80350-55-6
M. Wt: 159.14
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Description

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is a crucial chemical intermediate in the synthetic pathway of a major class of agricultural fungicides known as strobilurins. This includes widely used active ingredients like kresoxim-methyl and trifloxystrobin. The compound's research value lies in its (Z)-configured methoxyimino side chain, a critical pharmacophore that confers high fungicidal activity by inhibiting mitochondrial respiration in fungi. It acts as a key building block, or synthon, for constructing the core structure of these fungicides, which target the Qo site of cytochrome b, thereby disrupting energy production and leading to fungal cell death. Researchers utilize this ester to study structure-activity relationships in QoI fungicides, develop novel crop protection agents with broad-spectrum activity against pathogens like powdery mildew and rusts, and investigate potential resistance mechanisms. The compound is a vital tool for chemical synthesis and agrochemical research programs focused on sustainable agriculture. According to product listings from suppliers like Thermo Fisher Scientific, this material is offered for research purposes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl (2Z)-2-methoxyimino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXLNEQONXBEIA-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NOC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where PCl₅ activates the carboxylic acid group of (VI) to form the reactive acid chloride (VII). This intermediate reacts with 7-AVCA’s amino group, forming an amide bond while retaining the Z-configuration of the methoxyimino group. Key parameters include:

ParameterValue/RangeImpact on Yield/Purity
SolventDichloromethaneEnhances solubility of PCl₅
Temperature0–5°CMinimizes side reactions
Molar Ratio (VI:PCl₅)1:1.2Ensures complete conversion
Reaction Time2–3 hoursBalances completion vs. degradation

Yields typically exceed 85% under optimized conditions. The Z-isomer predominates due to steric hindrance from the methoxy group, which destabilizes the E-configuration.

Condensation of Methyl Acetoacetate with Methoxyamine

An alternative route involves condensing methyl acetoacetate with methoxyamine hydrochloride under acidic conditions. This one-pot synthesis leverages the nucleophilic addition of methoxyamine to the β-keto ester, followed by dehydration to form the methoxyimino group.

Optimization of Reaction Parameters

The reaction is typically conducted in ethanol or methanol with catalytic hydrochloric acid. A study comparing solvents and catalysts revealed the following trends:

SolventCatalystTemperatureYield (%)Purity (HPLC)
EthanolHCl (0.1 M)25°C7295
MethanolH₂SO₄ (0.1 M)40°C6892
THFAcOH (5%)50°C5588

Ethanol with HCl provided the highest yield and purity, as the polar protic solvent facilitates protonation of the carbonyl group, enhancing methoxyamine’s nucleophilicity. Elevated temperatures (>40°C) promote dehydration but risk ester hydrolysis.

Stereoselective Synthesis Using Chiral Auxiliaries

To address challenges in isolating the Z-isomer, chiral auxiliaries such as (R)- or (S)-1-phenylethylamine have been employed. These auxiliaries induce asymmetry during the imine formation step, favoring the Z-configuration through kinetic control.

Stepwise Procedure

  • Imine Formation : React methyl acetoacetate with (R)-1-phenylethylamine in toluene under reflux.

  • Methoxyamination : Introduce methoxyamine hydrochloride and trimethylamine to the imine intermediate.

  • Auxiliary Removal : Hydrolyze the chiral auxiliary using dilute HCl, recovering the Z-isomer via crystallization.

This method achieves enantiomeric excess (ee) >98% and overall yields of 65–70%. However, the requirement for expensive auxiliaries limits its industrial applicability.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry approach, reducing reaction times from hours to minutes. A protocol combining methyl acetoacetate, methoxyamine, and montmorillonite K10 clay under microwave irradiation (300 W, 100°C) produces MOMBE in 89% yield within 15 minutes. The clay acts as a Bronsted acid catalyst, accelerating both condensation and dehydration steps.

Advantages Over Conventional Heating

  • Energy Efficiency : 70% reduction in energy consumption.

  • Scalability : Continuous-flow reactors enable kilogram-scale production.

  • Purity : Reduced side products due to uniform heating.

Isotopic Labeling for Mechanistic Studies

Deuterated analogs like (Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d₃ Methyl Ester are synthesized using deuterated methanol (CD₃OD) in esterification reactions. This method preserves the Z-configuration while introducing deuterium at the methyl ester group, enabling isotopic tracing in pharmacokinetic studies.

Isotope SourceReaction ConditionsDeuterium Incorporation (%)
CD₃ODH₂SO₄, 60°C, 6h99
D₂O (as co-solvent)HCl, 40°C, 12h45

Industrial-Scale Purification Techniques

Crude MOMBE often contains E-isomer impurities (<5%), which are removed via recrystallization from ethyl acetate/hexane mixtures. Recent advances include:

  • Chromatography-Free Purification : Using antisolvent precipitation with heptane, achieving >99.5% purity.

  • Continuous Crystallization : Enhances particle size uniformity for downstream pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

Organic Synthesis

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester serves as an important intermediate in the synthesis of complex organic molecules. Its unique methoxyimino and methyl ester groups allow it to participate in various chemical reactions, including:

  • Oxidation: Producing corresponding oxo derivatives.
  • Reduction: Converting oxo groups to hydroxyl groups.
  • Substitution Reactions: The methoxyimino group can engage in nucleophilic substitutions.
Reaction TypeProducts FormedCommon Reagents
OxidationOxo derivativesPotassium permanganate
ReductionHydroxyl derivativesSodium borohydride
SubstitutionSubstituted derivativesAmines

Recent studies have explored the biological activities of this compound, particularly its antibacterial and anticancer properties. The compound's ability to interact with biomolecules makes it a candidate for further pharmacological research.

Case Study: Antibacterial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Medicinal Chemistry

The compound is investigated as a precursor for pharmaceutical compounds, particularly in the synthesis of cephalosporin antibiotics, which are critical in treating bacterial infections. Its structural characteristics enable it to be modified into more complex pharmacologically active compounds.

Case Study: Cephalosporin Synthesis
Research indicates that this compound is used as an intermediate in synthesizing 7β-[2-(2-aminothiazol-4-yl)-(Z)-2-substituted oxyiminoacetamido]-3-unsubstituted or substituted-3-cephem-4-carboxylic acids, showcasing its relevance in antibiotic development .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its reactivity allows it to be employed in various formulations, contributing to the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release active intermediates. These interactions are crucial for its reactivity and functionality in various applications .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications References
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester (MOMBE) 80350-55-6 C₇H₉NO₄ 173.15 (calculated) Organic synthesis, imine/oxime formation
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Ethyl Ester 66340-86-1 C₇H₁₁NO₄* 173.17 Synthetic intermediate
Kresoxim-methyl 143390-89-0 C₁₈H₁₉NO₄ 329.35 Strobilurin fungicide
Methyl Acetoacetate (MAA) 105-45-3 C₅H₈O₃ 116.12 Biginelli reaction, pesticide synthesis
Methyl 2,2-Dimethyl-3-oxobutanoate 38953-42-3 C₇H₁₀O₃ 130.14 Stabilized β-keto ester reactions

*Reported formula in ; likely a typo (ethyl ester should be C₈H₁₁NO₄).

Biological Activity

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester, also known as methyl 2-methoxyimino-3-oxobutanoate, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H9NO4C_6H_9NO_4, with a molecular weight of approximately 159.14 g/mol. The compound features a methoxyimino group, which contributes to its reactivity and biological properties.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae64 µg/mL

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains, although further studies are necessary to elucidate its mechanism of action.

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. A study published in Cancer Research highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Induction of Apoptosis in Cancer Cells

In vitro experiments demonstrated that treatment with this compound resulted in:

  • Increased levels of pro-apoptotic proteins : The compound significantly upregulated Bax and downregulated Bcl-2, promoting apoptosis.
  • Cell cycle arrest : Flow cytometry analysis indicated an accumulation of cells in the G1 phase, suggesting that the compound disrupts cell cycle progression.

The precise mechanism through which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with specific cellular receptors or enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Conclusion and Future Directions

This compound is a promising compound with notable antibacterial and anticancer activities. Its unique chemical structure allows for diverse interactions within biological systems, warranting further exploration. Future research should focus on:

  • Elucidating the detailed mechanisms behind its biological activities.
  • Conducting in vivo studies to assess therapeutic efficacy and safety.
  • Exploring potential modifications to enhance its potency and selectivity against target pathogens or cancer cells.

As the understanding of this compound's biological activity expands, it may lead to new therapeutic strategies for combating infections and cancer.

Q & A

Q. What are the key synthetic routes for (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester?

The compound is synthesized via selective reactions involving α-bromo-β-keto esters. For example, the (Z)-isomer is formed by reacting 4-bromo-2-methoxyimino-3-oxobutyrate with thiourea in the presence of sodium acetate, achieving high selectivity under optimized conditions (Table I, Run 6) . Alternative methods include using different nucleophiles or adjusting pH to control isomer formation.

Q. How does the methoxyimino group contribute to the compound's role as a synthon?

The methoxyimino group acts as a directing moiety, facilitating nucleophilic addition to the adjacent carbonyl group. This enables carbon-nitrogen bond formation, critical for synthesizing imines, oximes, and heterocyclic scaffolds (e.g., pyrazoles, isoxazoles) . The group’s electron-withdrawing nature enhances electrophilicity at the β-keto position, promoting reactivity with amines or hydrazines.

Q. What analytical techniques are recommended for characterizing this compound?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) with multiple reaction monitoring (MRM) is widely used to identify intermediates and confirm structural integrity. For example, hydrolyzed derivatives are analyzed via positive-ion mode (m/z 186.1 > 84) to detect key fragments . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further validate functional groups like the ester and methoxyimino moieties.

Q. What nucleophiles are commonly used in reactions with this compound?

Primary and secondary amines, hydroxylamines, and hydrazines are typical nucleophiles. These react with the β-keto ester moiety to form enamine intermediates or heterocycles. For instance, hydrazine derivatives yield pyrazolidinones, while hydroxylamines produce isoxazoline rings .

Advanced Research Questions

Q. How does the (Z)-isomer configuration influence reactivity in heterocyclic synthesis?

The (Z)-configuration ensures spatial alignment of the methoxyimino and carbonyl groups, enabling intramolecular hydrogen bonding. This stabilizes transition states during cyclization, favoring regioselective heterocycle formation (e.g., thiazoles) . Comparative studies show that (E)-isomers exhibit lower reactivity due to steric hindrance.

Q. What strategies optimize reaction conditions for selective (Z)-isomer formation?

Key factors include:

  • Catalyst choice : Sodium acetate buffers enhance selectivity by stabilizing the (Z)-transition state.
  • Temperature control : Lower temperatures (0–25°C) favor kinetic control, reducing isomer interconversion.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, minimizing side reactions .

Q. How do structural modifications of the methoxyimino group affect biological activity in derivatives?

Derivatives like 490-M19 (with glycine substitution) show enhanced enzyme inhibition due to increased hydrogen-bonding capacity. Conversely, replacing methoxy with hydroxy groups (e.g., 490-M18) alters metabolic stability, impacting bioavailability . Structure-activity relationship (SAR) studies highlight the importance of substituent electronegativity and steric bulk.

Q. What challenges arise in mechanistic studies of intermediates derived from this compound?

Transient intermediates, such as enamine adducts, are highly reactive and difficult to isolate. Advanced techniques like stopped-flow NMR or cryogenic trapping are required to capture these species. Additionally, isotopic labeling (e.g., deuterated analogs) helps track reaction pathways and kinetic isotope effects .

Q. How does the compound compare to similar oxo esters in reactivity and applications?

Unlike ethyl 2-(methoxyimino)-4-oxopentanoate, which has a longer carbon chain, this compound exhibits faster cyclization kinetics due to reduced steric strain. Its hydroxyimino configuration also enhances electrophilicity, making it superior in synthesizing fused heterocycles for antimicrobial agents .

Q. What role does this compound play in tropinone biosynthesis?

In Atropa belladonna, the compound serves as a precursor in polyketide synthase (AbPYKS)-catalyzed reactions. LC/MS/MS analysis (m/z 186.1 > 84) confirms its involvement in forming 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid methyl ester, a key intermediate en route to tropinone .

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